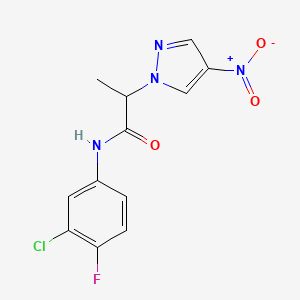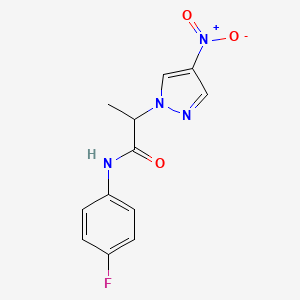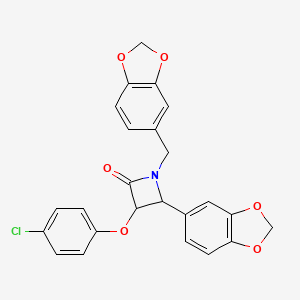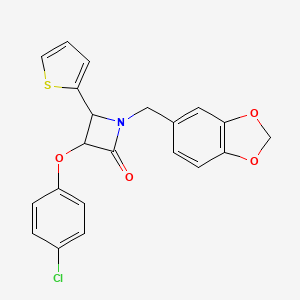
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as CFNP, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide works by targeting the AKT/mTOR signaling pathway, which is involved in cell growth and survival. N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide inhibits the activity of AKT and mTOR, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have significant anti-tumor activity in various cancer cell lines. In addition, N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential use as an anti-cancer agent. N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been found to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is its ability to inhibit the growth of cancer cells in various cancer cell lines. However, N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide for its use as an anti-cancer agent.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide research, including the development of more effective and stable formulations of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, the investigation of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide's potential use in combination with other anti-cancer agents, and the exploration of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide's potential use in other diseases such as Alzheimer's and Parkinson's disease.
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has shown promising results in medical research as an anti-cancer agent with low toxicity in normal cells. Further studies are needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, as well as its potential use in other diseases.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been investigated for its potential use in medical research, particularly in the field of cancer treatment. Studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O3/c1-7(17-6-9(5-15-17)18(20)21)12(19)16-8-2-3-11(14)10(13)4-8/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBYTVASIHQQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4304935.png)
![N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304946.png)
![ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate](/img/structure/B4304948.png)
![2-[(4-hydroxypyrimidin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4304957.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid](/img/structure/B4304962.png)
![N-(3-bromophenyl)-4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4304966.png)
![N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4304974.png)
![5-benzyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304979.png)
![5-[2-(2-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304982.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305000.png)



